(S)-10-(palmitoyloxy)octadecanoicacid

Formulation Solubility In Vitro Assays

Select (S)-10-PAHSA to ensure enantiomer-specific FAHFA research integrity. Substituting racemic mixture or (R)-isomer compromises metabolic fate & GPR120 activation studies. Stereopure standard essential for LC-MS/MS method validation in serum/adipose tissue. Non-hazardous; ships ambient/blue ice.

Molecular Formula C34H66O4
Molecular Weight 538.9 g/mol
Cat. No. B8059151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-10-(palmitoyloxy)octadecanoicacid
Molecular FormulaC34H66O4
Molecular Weight538.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
InChIInChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1
InChIKeyUVHRDGWHIDFWID-YTTGMZPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-10-(Palmitoyloxy)octadecanoic Acid is a Strategic Procurement Priority for FAHFA-Focused Metabolic Research


(S)-10-(Palmitoyloxy)octadecanoic acid, commonly designated as 10(S)-PAHSA, is a stereoisomer of 10-PAHSA, an endogenous lipid belonging to the family of branched fatty acid esters of hydroxy fatty acids (FAHFAs) . It is characterized by the esterification of palmitic acid to 10-hydroxy stearic acid . As a member of the palmitic acid hydroxy stearic acid (PAHSA) subclass, it is structurally defined by its (S)-enantiomer configuration at the 10-hydroxy position, distinguishing it from its (R)-counterpart [1]. 10-PAHSA, and by extension its stereoisomers, is one of the most abundant PAHSA isomers in specific biological compartments, making it a critical analyte and research target for studies on insulin sensitivity and metabolic regulation [2].

The Cost of Substitution: Why Procuring the Correct (S)-10-PAHSA Stereoisomer is Non-Negotiable


Generic substitution with other PAHSA isomers or even the racemic 10-PAHSA mixture can compromise research validity. The biological activities of PAHSA isomers are highly specific to the position of the ester branch and the stereochemistry of the hydroxy fatty acid [1]. For example, the stereochemistry of 9-PAHSA directly influences its biological activity: the S-9-PAHSA isomer potentiates glucose-stimulated insulin secretion (GSIS) and glucose uptake, whereas the R-9-PAHSA isomer does not [2]. While this specific comparison has been established for the 9-PAHSA enantiomers, it provides a strong class-level inference for the critical importance of absolute configuration. Furthermore, the endogenous enzymes responsible for PAHSA biosynthesis and degradation are stereospecific, with cell lines favoring production of the R-isomer and carboxyl ester lipase selectively hydrolyzing the S-isomer [3]. This means that the (S)-10-PAHSA isomer will have a distinct metabolic fate and biological profile compared to its (R)-counterpart, making their interchangeability in analytical or functional studies scientifically unsound.

Verifiable Differentiation of (S)-10-(Palmitoyloxy)octadecanoic Acid: A Quantitative Guide for Scientific Selection


Unique Solubility Profile of (S)-10-PAHSA in Aqueous Buffer Systems

(S)-10-PAHSA exhibits a defined solubility profile in a biologically relevant aqueous buffer mixture. Specifically, in a 1:1 mixture of Ethanol and PBS (pH 7.2), its solubility is reported as 0.5 mg/mL . This is a critical parameter for preparing stock solutions for in vitro and ex vivo experiments where maintaining physiological pH is essential.

Formulation Solubility In Vitro Assays

Predominant Abundance of 10-PAHSA in Rodent Diets

Analysis of standard rodent chow and high-fat diet (HFD) reveals that 10-PAHSA is the most abundant PAHSA isomer present in both diets [1]. The relative abundance profile of PAHSA isomers in food is strikingly different from that in adipose tissue or serum, where 9-PAHSA is the most abundant [1]. This specific enrichment of 10-PAHSA in dietary sources makes it a key compound for studies investigating the contribution of dietary FAHFAs to overall metabolic health versus endogenously synthesized ones.

Metabolomics Nutrition Endogenous Lipid Biology

Patent-Protected, Exclusively Licensed Reagent for Research and Development

The use of optically-active FAHFA products, including (S)-10-PAHSA, is covered by U.S. Patent No. 10,240,025 and corresponding foreign counterpart applications . These patents are exclusively licensed by Cayman Chemical, and the product is sold solely for research and development purposes. The license explicitly prohibits its use in human or veterinary studies, clinical trials, diagnostics, or any commercial products and services .

Procurement Commercial Licensing Research Use Only

Comparative Endogenous Levels in Insulin-Resistant vs. Insulin-Sensitive States

In human subjects, serum levels of 10-PAHSA are significantly reduced in insulin-resistant individuals compared to insulin-sensitive controls [1]. This reduction mirrors that of other PAHSA isomers like 13/12- and 5-PAHSA, while the abundance of 9-PAHSA remains unchanged [1]. 10-PAHSA and 9-PAHSA are the most abundant isomers in human serum, with 13/12- and 5-PAHSAs present at approximately 20% of these concentrations [1].

Insulin Resistance Type 2 Diabetes Biomarker Discovery

Validated Application Scenarios for (S)-10-(Palmitoyloxy)octadecanoic Acid in Metabolic and Analytical Sciences


Development of Stereospecific LC-MS/MS Quantitation Methods for Endogenous 10-PAHSA

Given the distinct biological relevance of 10-PAHSA levels in insulin resistance [1] and the known stereospecificity of PAHSA metabolism [2], a pure (S)-10-PAHSA standard is indispensable. Analytical chemists require this compound to develop and validate stereospecific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods capable of accurately distinguishing and quantifying the (S)-10-PAHSA enantiomer from its (R)-counterpart and other PAHSA isomers in complex biological matrices like serum and adipose tissue.

In Vitro Functional Assays to Elucidate Isomer-Specific Bioactivity

Researchers investigating the mechanism of action of FAHFAs need to use stereopure isomers to deconvolve the specific contributions of each enantiomer. Using the well-defined solubility profile of (S)-10-PAHSA in aqueous buffer systems , researchers can prepare precise dosing solutions for cell-based assays (e.g., in adipocytes or pancreatic beta-cells). By comparing the effects of (S)-10-PAHSA with those of (R)-10-PAHSA or racemic 10-PAHSA, scientists can determine the stereochemical requirements for activation of GPR120, modulation of insulin secretion, or attenuation of inflammation.

Preparation of Stable Isotope-Labeled Internal Standards for Metabolomics

Given that 10-PAHSA is the most abundant isomer in rodent chow [3], it is a critical component of the dietary FAHFA pool. For large-scale metabolomics and lipidomics studies aiming to trace the origin and fate of 10-PAHSA, researchers require a pure (S)-10-PAHSA reference standard. This standard is essential for validating the synthesis and accurate quantitation of stable isotope-labeled analogs (e.g., 10-PAHSA-d31), which are used as internal standards to correct for matrix effects and ensure precise measurement of endogenous 10-PAHSA levels in biological samples.

Controlled Studies on Dietary Contribution to Circulating FAHFA Pools

The unique finding that 10-PAHSA is the predominant PAHSA isomer in rodent diets [3] creates a specific research niche. Scientists designing feeding studies to differentiate between the effects of dietary versus endogenously synthesized FAHFAs can use (S)-10-PAHSA as a key tracer or standard. By quantifying its levels in feed and comparing them to postprandial serum levels, researchers can estimate the contribution of dietary intake to the overall circulating 10-PAHSA pool, a question that cannot be easily answered with other isomers like 9-PAHSA, which is less abundant in food.

Technical Documentation Hub

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